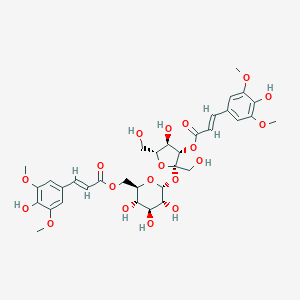![molecular formula C23H21N3O3 B236680 N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide, also known as IB-MECA, is a small molecule agonist of the adenosine A3 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide exerts its effects through activation of the adenosine A3 receptor. This receptor is expressed in various tissues and cells, including immune cells, cancer cells, and neurons. Activation of the adenosine A3 receptor leads to various downstream signaling pathways, including inhibition of cAMP, activation of MAPK, and modulation of ion channels.
Biochemical and Physiological Effects:
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide has been shown to have various biochemical and physiological effects, including inhibition of tumor growth and metastasis, reduction of inflammation and tissue damage, improvement of cognitive function, and modulation of ion channels. It has also been shown to have anti-oxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide has several advantages for lab experiments, including its well-defined mechanism of action, its availability as a small molecule, and its ability to activate the adenosine A3 receptor selectively. However, it also has limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Future Directions
There are several future directions for research on N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide, including its potential use in combination with other drugs for cancer and inflammatory diseases, its potential use as a neuroprotective agent, and its potential use in other diseases, such as diabetes and cardiovascular diseases. Further optimization of its pharmacokinetic properties and toxicity profile is also needed for its potential clinical use.
Conclusion:
In conclusion, N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide is a small molecule agonist of the adenosine A3 receptor that has potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Its well-defined mechanism of action and availability as a small molecule make it an attractive target for drug development. Further research is needed to fully explore its potential clinical applications and optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide involves several steps, including the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5-isopropyl-2-aminobenzoxazole to yield the intermediate. The intermediate is then reacted with nicotinoyl chloride to form the final product, N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide.
Scientific Research Applications
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit tumor growth and metastasis in various animal models. In inflammation, it has been shown to reduce inflammation and tissue damage in various models of inflammatory diseases. In neurological disorders, it has been shown to improve cognitive function and reduce neuroinflammation in various animal models.
properties
Product Name |
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide |
|---|---|
Molecular Formula |
C23H21N3O3 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[2-methoxy-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H21N3O3/c1-14(2)15-6-9-21-19(11-15)26-23(29-21)16-7-8-20(28-3)18(12-16)25-22(27)17-5-4-10-24-13-17/h4-14H,1-3H3,(H,25,27) |
InChI Key |
ANCFVCZODLOHLM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C4=CN=CC=C4 |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[19,22,24-Triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B236610.png)



![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)
![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)

